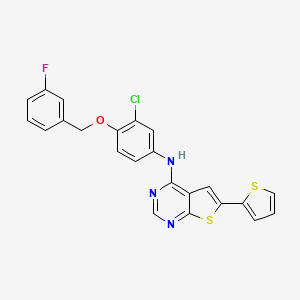

EGFR/ErbB-2 inhibitor-1

Description

Role of EGFR and ErbB-2 in Cellular Processes and Disease Progression

The ErbB family of receptor tyrosine kinases consists of four members: EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4. targetmol.com These transmembrane proteins play pivotal roles in regulating essential cellular processes such as proliferation, differentiation, survival, and migration. aacrjournals.orgnih.govnih.gov The activation of these receptors is typically initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR. targetmol.comnih.gov This binding induces a conformational change, leading to the formation of receptor homodimers (e.g., EGFR/EGFR) or heterodimers. targetmol.com

Notably, ErbB-2 has no known direct activating ligand and can be activated through heterodimerization with other ligand-bound ErbB family members, with the EGFR/ErbB-2 heterodimer being a particularly potent signaling complex. targetmol.com This dimerization stimulates the intrinsic tyrosine kinase activity of the receptors, resulting in autophosphorylation of tyrosine residues in their intracellular domains. targetmol.comnih.gov These phosphorylated sites then serve as docking platforms for various adaptor proteins and signaling molecules, which in turn activate multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. nih.govselleckchem.com These pathways are central to promoting cell growth, proliferation, and survival.

In numerous cancers, the signaling through EGFR and ErbB-2 is dysregulated. targetmol.comaacrjournals.org This can occur through various mechanisms, including receptor overexpression, gene amplification, or mutations that lead to constitutive, ligand-independent activation of the kinase domain. targetmol.com For instance, EGFR overexpression is associated with a poor prognosis in a variety of epithelial cancers, including those of the lung, head and neck, and colon. targetmol.comnih.gov Similarly, the amplification of the ERBB2 gene, leading to ErbB-2 protein overexpression, is a key driver in a significant subset of breast, gastric, and ovarian cancers. aacrjournals.org This aberrant signaling drives uncontrolled cell division, inhibits apoptosis (programmed cell death), promotes angiogenesis (the formation of new blood vessels to supply the tumor), and enhances tumor cell invasion and metastasis. aacrjournals.org

Overview of Therapeutic Targeting of EGFR and ErbB-2 in Preclinical Contexts

The critical role of aberrant EGFR and ErbB-2 signaling in cancer has led to the development of therapeutic strategies aimed at inhibiting their activity. nih.gov Preclinical research has validated these receptors as viable targets. Two primary classes of inhibitors have been extensively studied: monoclonal antibodies that target the extracellular domain of the receptors and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain. nih.gov

Monoclonal antibodies, such as cetuximab (targeting EGFR) and trastuzumab (targeting ErbB-2), have demonstrated efficacy in preclinical models and have been approved for clinical use. oricpharma.com They function by blocking ligand binding, preventing receptor dimerization, and inducing receptor internalization and degradation. oricpharma.com

Small-molecule TKIs, on the other hand, are designed to compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the receptor. mdpi.com By blocking ATP binding, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. mdpi.com First-generation TKIs, such as gefitinib (B1684475) and erlotinib (B232), were developed to be selective for EGFR. nih.gov However, the development of resistance to single-agent therapies, often through the activation of alternative signaling pathways, highlighted the need for more comprehensive inhibition strategies. plos.org This led to the exploration of dual and pan-ErbB inhibitors in preclinical studies.

Preclinical models, including cancer cell lines and tumor xenografts in animals, have been instrumental in evaluating the efficacy of these targeted therapies. aacrjournals.orgnih.gov Studies in these models have shown that inhibiting EGFR and ErbB-2 can lead to a reduction in tumor cell proliferation, induction of apoptosis, and suppression of tumor growth. aacrjournals.orgnih.gov Furthermore, preclinical investigations have explored the combination of these targeted agents with conventional chemotherapy, often demonstrating synergistic effects. frontiersin.org

Positioning of EGFR/ErbB-2 Inhibitor-1 as a Dual-Targeting Agent

Given the extensive crosstalk between ErbB family members and the role of heterodimers, particularly EGFR/ErbB-2, in driving oncogenic signaling, the simultaneous inhibition of both receptors emerged as a promising therapeutic strategy. sigmaaldrich.com Dual inhibition is hypothesized to provide a more complete blockade of ErbB signaling compared to targeting either receptor alone, potentially leading to enhanced anti-tumor activity and overcoming some mechanisms of resistance. sigmaaldrich.com

In this context, a number of dual EGFR/ErbB-2 inhibitors have been developed and evaluated in preclinical settings. One such compound is identified as this compound (CAS 179248-61-4), a small molecule designed to reversibly inhibit the tyrosine kinase activity of both EGFR and ErbB-2. scbt.com Another well-studied example of a dual inhibitor is Lapatinib (also known as GW572016). nih.govmedchemexpress.com Preclinical studies with these types of dual inhibitors have provided significant insights into their mechanism of action and therapeutic potential.

Research on dual inhibitors like this compound has focused on their ability to potently inhibit both EGFR and ErbB-2 kinase activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. For instance, the dual inhibitor GW2016 (lapatinib) demonstrated potent inhibition of both purified EGFR and ErbB-2 with IC50 values of 10.2 nM and 9.8 nM, respectively. aacrjournals.orgnih.gov

The following tables present representative data from preclinical studies on dual EGFR/ErbB-2 inhibitors, illustrating their biochemical potency and effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of a Representative Dual EGFR/ErbB-2 Inhibitor (GW2016/Lapatinib)

| Target Enzyme | IC50 (nM) |

| EGFR | 10.2 |

| ErbB-2 | 9.8 |

| Data sourced from preclinical studies on the dual inhibitor GW2016 (lapatinib). aacrjournals.orgnih.gov |

Table 2: In Vitro Growth Inhibition by a Representative Dual EGFR/ErbB-2 Inhibitor (GW2016/Lapatinib) in Human Tumor Cell Lines

| Cell Line | Tumor Type | Receptor Overexpression | Growth Inhibition IC50 (µM) |

| HN5 | Head and Neck | EGFR | < 0.16 |

| A-431 | Vulva | EGFR | < 0.16 |

| BT474 | Breast | ErbB-2 | < 0.16 |

| CaLu-3 | Lung | ErbB-2 | < 0.16 |

| N87 | Gastric | ErbB-2 | < 0.16 |

| Data reflects the average IC50 values after 3 days of exposure to GW2016 (lapatinib). nih.gov |

Preclinical studies have further demonstrated that treatment with dual EGFR/ErbB-2 inhibitors leads to the inhibition of receptor autophosphorylation and the phosphorylation of downstream signaling molecules like AKT in tumor cell lines. nih.gov In vivo studies using tumor xenograft models have shown that oral administration of these inhibitors can result in a dose-responsive inhibition of tumor growth. nih.gov These findings from preclinical research have been crucial in establishing the rationale for the clinical development of dual EGFR/ErbB-2 inhibitors for the treatment of cancers driven by these pathways.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H15ClFN3OS2 |

|---|---|

Molecular Weight |

468.0 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28) |

InChI Key |

PBIJKZCHYCDPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Egfr/erbb 2 Inhibitor 1

Direct Kinase Inhibition Profile

The efficacy of an EGFR/ErbB-2 inhibitor is fundamentally determined by its direct interaction with the target kinase domains. This profile encompasses its binding strength, the specific mode of inhibition relative to the enzyme's natural substrate, and the nature of the chemical bond it forms with the receptor.

Binding Affinity and Kinetics to EGFR and ErbB-2 Kinase Domains

EGFR/ErbB-2 inhibitors are characterized by their potent binding to the kinase domains of both receptors. This high affinity is crucial for their therapeutic effect. Lapatinib, a well-studied example of this class, is a potent inhibitor of both EGFR and ErbB-2 tyrosine kinase activity. researchgate.netresearchgate.net A key kinetic feature of Lapatinib is its slow dissociation rate from these receptors, with a dissociation half-life reported to be 300 minutes or longer. researchgate.netdrugbank.com This prolonged binding may contribute to a sustained inhibition of the receptors' kinase activity within tumor cells. researchgate.net

Different compounds within this inhibitor class exhibit varying affinities, often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%.

Binding Affinity of Various EGFR/ErbB-2 Inhibitors

| Compound | EGFR (ErbB-1) IC50 | ErbB-2 IC50 | Reference |

|---|---|---|---|

| HKI-272 | 92 nM | 59 nM | pnas.org |

| HKI-357 | 34 nM | 33 nM | pnas.org |

| Compound 5 | 17 nM (0.017 µM) | 80 nM (0.08 µM) | medchemexpress.com |

| Afatinib (B358) | 0.5 nM | 14 nM | nih.gov |

| Lapatinib | 10.8 nM | 9.2 nM | drugbank.com |

Irreversible versus Reversible Binding Characteristics

The chemical interaction between an inhibitor and its target kinase can be either reversible or irreversible, a key distinction within the EGFR/ErbB-2 inhibitor class.

Reversible Inhibitors : Lapatinib is an example of a reversible inhibitor. nih.govresearchgate.netcancernetwork.com It binds to the kinase domain through non-covalent interactions, and its binding is in equilibrium. While it has a slow dissociation rate, it can eventually detach from the receptor, restoring the enzyme's potential for activity. researchgate.netdrugbank.com

Irreversible Inhibitors : A second generation of inhibitors was developed to form a permanent, covalent bond with the kinase domain. dovepress.com These compounds, which include Afatinib and Dacomitinib (B1663576), typically possess a reactive group (e.g., an acrylamide (B121943) side chain) that forms a covalent bond with a specific cysteine residue within the ATP-binding site (Cys797 in EGFR and Cys805 in ErbB-2). nih.govmdpi.comnih.gov This permanent binding leads to an irreversible inactivation of the receptor's kinase function. plos.orgpnas.org This mechanism was developed in part to overcome certain forms of resistance to reversible inhibitors. pnas.orgplos.org

Inhibition of Receptor Phosphorylation and Activation

The central consequence of an inhibitor binding to the kinase domain is the prevention of receptor activation. For the ErbB family, activation is initiated by ligand binding (for EGFR) or heterodimerization, which promotes a conformational change that stimulates the intrinsic tyrosine kinase activity. cancernetwork.com This leads to the autophosphorylation (or trans-phosphorylation within a dimer) of specific tyrosine residues in the C-terminal tail of the receptor. pharmgkb.orgoup.com

EGFR/ErbB-2 inhibitors directly block this critical step. By occupying the ATP-binding site, they prevent the transfer of phosphate (B84403) from ATP to these tyrosine residues. drugbank.comwikipedia.org This lack of phosphorylation means the receptors are not activated and cannot recruit the downstream adaptor proteins and enzymes (like SHC, GRB2) that initiate signaling cascades. pharmgkb.org The result is a blockade of major downstream oncogenic pathways, including the RAS-RAF-MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. nih.govresearchgate.netpharmgkb.org Studies have repeatedly demonstrated that inhibitors like Lapatinib and the experimental agent PKI166 effectively inhibit the phosphorylation of both EGFR and ErbB-2 in a dose-dependent manner in cancer cell lines. nih.govnih.gov

Specificity Profile Across Other Receptor Tyrosine Kinases and Kinase Variants

The designation "EGFR/ErbB-2 inhibitor-1" typically refers to a class of compounds designed to dually target the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2). The specificity of these inhibitors is a critical aspect of their pharmacological profile, determining their therapeutic window and potential applications. While highly potent against their primary targets, their activity against other related and unrelated kinases varies, defining their selectivity.

Research into various dual EGFR/ErbB2 inhibitors reveals a common characteristic: high affinity for EGFR and ErbB2, with varying degrees of activity against other members of the ErbB family, such as ErbB4 (HER4). mdpi.commdpi.com The ErbB3 (HER3) receptor, which has an intrinsically inactive kinase domain, is often inhibited indirectly by preventing its heterodimerization with active partners like ErbB2. aacrjournals.orgnih.gov

The specificity profile of these dual inhibitors is often established by screening them against a panel of diverse kinases. For many of these compounds, the selectivity for EGFR and ErbB2 is significant when compared to a wide range of other serine/threonine and tyrosine kinases. aacrjournals.orgpnas.org For instance, the inhibitor AZD8931 was found to be over 1,000-fold more selective for ErbB family members compared to 206 other kinases, with only moderate activity observed against MNK1 and Flt3 at much higher concentrations. aacrjournals.org Similarly, another inhibitor, MP-412, demonstrated over 100-fold selectivity for EGFR and ErbB2 against a panel of other kinases, with the exception of moderate sensitivity noted for Abl and Flt-1. nih.gov

Some inhibitors, often termed pan-ErbB inhibitors, are intentionally designed to block multiple ErbB family members. Canertinib, for example, is an irreversible inhibitor of EGFR, ErbB2, ErbB3, and ErbB4. wjgnet.com Dacomitinib and Afatinib also demonstrate this broader activity, inhibiting EGFR, HER2, and HER4. mdpi.commdpi.com

The table below details the inhibitory activity (IC₅₀ values) of several representative dual EGFR/ErbB-2 inhibitors against members of the ErbB receptor tyrosine kinase family.

Table 1: Inhibitory Activity of Dual EGFR/ErbB-2 Inhibitors on ErbB Family Kinases

| Compound | EGFR (ErbB1) IC₅₀ (nM) | ErbB2 (HER2) IC₅₀ (nM) | ErbB4 (HER4) IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Lapatinib | 3 - 10.2 | 9.8 - 13 | 347 | abcam.commedchemexpress.com |

| Dacomitinib | 6 | 45.7 | 73.7 | mdpi.commedchemexpress.com |

| Afatinib | 0.5 | 14 | 1 | medchemexpress.comselleckchem.com |

| Canertinib | 1.5 | 9 | Not specified | abcam.com |

| AZD8931 | 4 | 3 | Not specified | aacrjournals.org |

A crucial aspect of the development of EGFR/ErbB2 inhibitors is their activity against kinase variants, particularly EGFR mutations that confer resistance to first-generation inhibitors. The T790M mutation in exon 20 of the EGFR gene is a common mechanism of acquired resistance. Second-generation inhibitors were developed to overcome this challenge.

Afatinib, for instance, retains activity against the gefitinib-resistant T790M mutant, although with a reduced potency compared to its activity against wild-type or other activating mutants like L858R. medchemexpress.comselleckchem.com The compound MP-412 was also specifically shown to abrogate EGFR signaling in cell lines harboring the double mutation L858R and T790M. nih.gov This demonstrates a key feature of many newer dual inhibitors: the ability to target clinically relevant, drug-resistant kinase variants.

The table below summarizes the activity of a representative inhibitor, Afatinib, against common EGFR kinase domain variants.

Table 2: Inhibitory Profile of Afatinib Against EGFR Variants

| Kinase Variant | IC₅₀ (nM) | Source |

|---|---|---|

| EGFRwt | 0.5 | medchemexpress.comselleckchem.com |

| EGFRL858R | 0.4 | medchemexpress.comselleckchem.com |

| EGFRL858R/T790M | 10 | medchemexpress.comselleckchem.com |

Cellular and Signaling Pathway Modulation by Egfr/erbb 2 Inhibitor 1

Downstream Signaling Cascade Inhibition

Activation of EGFR and ErbB-2, typically through ligand binding and receptor dimerization, triggers the phosphorylation of key tyrosine residues on the receptors' intracellular domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cell growth and survival. cellsignal.com Dual EGFR/ErbB-2 inhibitors function by competing with ATP for the binding site in the kinase domain of these receptors, thereby preventing this initial phosphorylation step and blocking the activation of subsequent signaling cascades.

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. nih.gov EGFR and ErbB-2 are potent activators of this pathway. mdpi.comresearchgate.net

Research on dual EGFR/ErbB-2 inhibitors demonstrates a marked blockade of MAPK activation. nih.gov In preclinical models using breast cancer cell lines, treatment with dual inhibitors led to a more prolonged inhibition of ERK1/2 phosphorylation compared to single-agent treatments. nih.gov This sustained inhibition is crucial as the MAPK pathway is a primary driver of cell proliferation initiated by ErbB signaling. By preventing the phosphorylation and activation of MEK and its downstream target ERK, these inhibitors effectively halt the transmission of mitogenic signals to the nucleus, thereby suppressing the expression of genes required for cell division. mdpi.com

The PI3K/Akt/mTOR pathway is another critical downstream effector of EGFR and ErbB-2 signaling, playing a vital role in cell growth, survival, and metabolism. mdpi.comnih.gov This pathway is frequently hyperactivated in cancers, contributing to therapeutic resistance. nih.govnih.gov

Dual EGFR/ErbB-2 inhibitors effectively suppress this pathway by preventing the initial PI3K activation at the cell membrane. nih.govnih.gov Studies show that treatment with these inhibitors leads to a significant reduction in the phosphorylation of Akt and the downstream mTOR target, S6K. nih.govnih.gov In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, a combination of an EGFR inhibitor and a PI3K inhibitor completely blocked the phosphorylation of EGFR, Akt, and S6K. nih.gov Similarly, in breast cancer cells, dual blockade of EGFR and ErbB-2 resulted in a more sustained inhibition of AKT activation than treatment with a single inhibitor. nih.gov This comprehensive blockade of the PI3K/Akt/mTOR pathway is a key mechanism through which these inhibitors suppress cell survival signals and promote apoptosis. nih.govnih.gov

Beyond the MAPK and PI3K pathways, EGFR and ErbB-2 signaling influences other important cellular networks, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-kB) pathways.

EGFR activation can trigger the JAK/STAT pathway, which in turn regulates the expression of genes involved in cell survival and immune response. mdpi.com EGFR-mediated STAT3 activation, for instance, can induce the expression of immunosuppressive cytokines. mdpi.com By inhibiting EGFR, dual inhibitors can disrupt this signaling axis.

The NF-kB pathway, a critical regulator of inflammation and cell survival, can be activated downstream of ErbB signaling, often through the PI3K/Akt pathway. nih.gov In breast cancer models, heregulin (a ligand for ErbB3) was shown to induce mammosphere formation through a PI3K/NF-kB-dependent mechanism. nih.gov Treatment with inhibitors of PI3K or ErbB kinases decreased NF-kB activity. nih.gov Therefore, by blocking the upstream ErbB receptors and the subsequent PI3K/Akt signaling, EGFR/ErbB-2 inhibitors can effectively curtail the pro-survival signals mediated by NF-kB.

Effects on Cell Proliferation and Viability in Preclinical Models

A primary consequence of inhibiting the MAPK and PI3K pathways is the suppression of cancer cell proliferation and a reduction in cell viability. nih.govnih.gov Dual targeting of EGFR and ErbB-2 has demonstrated synergistic effects in reducing cell proliferation in various preclinical cancer models. researchgate.netnih.gov

In studies involving feline and canine cancer cell lines, combined targeting of EGFR and ErbB-2 with either siRNAs or tyrosine kinase inhibitors (TKIs) produced a synergistic reduction in cell proliferation, colony formation, and migration. nih.gov In models of cisplatin-resistant HNSCC, while cells showed resistance to EGFR inhibitors alone, the combination with a PI3K inhibitor significantly suppressed cell proliferation. nih.govnih.gov These findings underscore the therapeutic potential of dual inhibition strategies to overcome resistance and effectively halt tumor cell growth.

| Cancer Model | Inhibitor Type | Key Findings on Proliferation/Viability | Reference |

|---|---|---|---|

| Feline & Canine Mammary and Head & Neck Cancer Cell Lines | Dual EGFR/ErbB-2 TKIs and siRNAs | Synergistic inhibition of cell proliferation and colony formation. | nih.gov |

| Cisplatin-Resistant HNSCC Cell Lines | EGFR Inhibitor + PI3K Inhibitor | Significantly inhibited cell proliferation where single agents were less effective. | nih.govnih.gov |

| Breast Cancer Cell Lines (SK-Br-3, BT-474) | Dual EGFR/ErbB-2 Inhibition (Gefitinib + Trastuzumab or Lapatinib) | Synergistic antitumor effect and significant reduction in cell viability. | nih.gov |

Induction of Apoptosis and Programmed Cell Death Pathways

By simultaneously blocking major pro-survival signaling pathways (PI3K/Akt) and proliferation pathways (MAPK/ERK), EGFR/ErbB-2 inhibitors effectively tilt the cellular balance towards programmed cell death, or apoptosis. nih.govplos.org The induction of apoptosis is a critical component of the therapeutic efficacy of these targeted agents.

In lung adenocarcinoma cells with EGFR mutations, treatment with EGFR kinase inhibitors was shown to induce apoptosis via the intrinsic, or mitochondrial, pathway. plos.org This process involves changes in the expression of BCL-2 family proteins, leading to mitochondrial membrane permeabilization and subsequent caspase activation. plos.orgnih.gov Similarly, in HNSCC cells, the combination of EGFR and PI3K inhibitors led to a significant induction of apoptosis. nih.govnih.gov The mechanism often involves the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as BIM. jax.org

| Cancer Model | Key Apoptotic Events | Reference |

|---|---|---|

| Mutant EGFR Lung Adenocarcinoma | Activation of the intrinsic apoptosis pathway; modulation of BCL-2 family proteins. | plos.org |

| Cisplatin-Resistant HNSCC | Significant induction of apoptosis upon combined EGFR and PI3K inhibition. | nih.govnih.gov |

| EGFR Mutant Lung Cancers | Downregulation of Mcl-1 (via PI3K inhibition) and upregulation of BIM (via MEK inhibition) converge to induce apoptosis. | jax.org |

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

The cell cycle is a tightly regulated process that governs cell division. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint that is often dysregulated in cancer. EGFR and ErbB-2 signaling actively promotes this transition by modulating the expression and activity of key cell cycle regulatory proteins. nih.govbiorxiv.org

Dual inhibition of EGFR and ErbB-2 has been shown to cause a pronounced arrest of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest is a direct result of blocking the MAPK and PI3K/Akt pathways, which control the levels of proteins like Cyclin D1 and the phosphorylation status of the retinoblastoma protein (pRb). nih.gov In breast cancer cells, treatment with dual inhibitors led to a significant decrease in Cyclin D1 levels and an increase in the levels of the CDK inhibitor p27(kip1). nih.gov The accumulation of p27(kip1) and hypophosphorylated pRb prevents the G1/S transition, effectively halting cell proliferation. nih.gov

| Cell Line | Effect | Key Protein Modulations | Reference |

|---|---|---|---|

| SK-Br-3, BT-474 (Breast Cancer) | Accumulation of cells in G0/G1 phase. | ↓ Cyclin D1, ↑ p27(kip1), ↑ hypophosphorylated pRb2 | nih.gov |

| MCF-7 (Breast Cancer) | G1 phase arrest upon CDK4 inhibition, modulated by ErbB2 levels. | ↓ Cyclin D1, modulation of c-Myc and p27 | biorxiv.orgbiorxiv.org |

Inhibition of Cellular Migration, Invasion, and Metastasis-Associated Processes

The inhibition of the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2/HER2 is a critical strategy in oncology, primarily due to the central role these receptors play in the metastatic cascade. nih.govnih.gov Metastasis, a complex process involving local invasion, entry into the vasculature (intravasation), and colonization of distant sites, is heavily influenced by EGFR and ErbB-2 signaling. nih.govnih.gov Inhibitors targeting these pathways have demonstrated a rapid and significant capacity to block the invasive properties of tumor cells. nih.gov

Research using various models has shown that dual inhibition of EGFR and ErbB-2 can synergistically reduce cancer cell migration and proliferation. nih.gov The overexpression of ErbB-2, in particular, is strongly linked to an aggressive, invasive, and metastatic phenotype in cancers like breast cancer. nih.gov The signaling cascades initiated by ErbB-2 activation are known to regulate cell growth, survival, and, crucially, migration. nih.govnih.gov One of the key mechanisms involves the activation of small GTPases like Rac1 and Cdc42, which are essential for cell motility. nih.gov Studies have shown that ErbB-2-induced migration and invasion are dependent on the expression of p120 catenin, which in turn activates Rac1 and Cdc42. nih.gov Silencing p120 in ErbB-2-dependent breast cancer cells has been found to dramatically inhibit these processes. nih.gov

Interestingly, EGFR (ErbB-1) and ErbB-2 appear to have distinct but complementary roles in the early stages of metastasis. nih.gov In vivo studies have differentiated the contributions of these two receptors, showing that while EGFR inhibition rapidly curtails tumor cell motility and invasion, ErbB-2 inhibition is particularly effective at blocking intravasation. nih.gov This suggests a molecular and temporal separation of two key steps in the metastatic process, both of which can be targeted by dual EGFR/ErbB-2 inhibitors. nih.gov Blocking these pathways has been shown to inhibit cell migration in wound healing assays, demonstrating that the absence of ErbB-2 signaling significantly delays the closure of wound gaps. researchgate.net

The table below summarizes findings from studies on the effects of inhibiting EGFR and ErbB-2 on cell migration and invasion.

| Inhibitor Type | Model System | Key Findings | Reference(s) |

| Dual EGFR/ErbB-2 Inhibition (e.g., Lapatinib) | Breast Cancer Mouse Model | Rapidly inhibits both tumor cell motility and intravasation within hours. | nih.gov |

| Specific EGFR Inhibition (e.g., Gefitinib) | Breast Cancer Mouse Model | Rapidly inhibits tumor cell motility and invasion but not intravasation. | nih.gov |

| Specific ErbB-2 Inhibition (e.g., AG825) | Breast Cancer Mouse Model | Rapidly blocks intravasation. | nih.gov |

| EGFR/ErbB-2 siRNA | Feline and Canine Cancer Cell Lines | Produces a synergistic effect in inhibiting cancer cell proliferation and migration. | nih.gov |

| Src Inhibition (downstream of ErbB-2) | ErbB-2-Dependent Breast Cancer Cells | Results in a significant reduction in chemotactic migration, similar to p120 silencing. | nih.gov |

Impact on Angiogenesis-Related Pathways (e.g., VEGF production)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients to grow and metastasize. youtube.com The EGFR and ErbB-2 signaling pathways are functionally linked to angiogenesis, primarily through the regulation of Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis; its expression is driven by factors characteristic of tumors, including the activation of oncogenes like ErbB-2 and EGFR. youtube.comaacrjournals.org

Inhibition of the EGFR/ErbB-2 pathways directly impacts the production of pro-angiogenic factors by tumor cells. aacrjournals.org Specifically, blocking EGFR signaling has been shown to decrease the production and release of VEGF from tumor cells. aacrjournals.org This anti-angiogenic effect complements the direct anti-proliferative effects of the inhibitors on the tumor cells themselves. aacrjournals.org The rationale for combining anti-EGFR/ErbB-2 and anti-VEGF therapies stems from this deep-seated molecular crosstalk. nih.gov Robust experimental evidence indicates that combined inhibition can interfere with feedback loops that may lead to acquired resistance when only one pathway is targeted. nih.gov

Furthermore, EGFR signaling is not only active in tumor cells but also in the endothelial cells that form the blood vessels. aacrjournals.org Therefore, EGFR/ErbB-2 inhibitors can exert a dual effect: directly inhibiting tumor cell proliferation and VEGF production, and potentially inhibiting the response of endothelial cells to angiogenic stimuli. aacrjournals.org This multifaceted approach of ablating tumor-induced angiogenesis while promoting apoptosis makes the dual inhibition of these pathways an attractive therapeutic strategy. nih.gov

The following table details the impact of EGFR/ErbB-2 inhibition on angiogenesis-related markers and processes.

| Inhibition Strategy | Target Cells | Effect on VEGF | Consequence | Reference(s) |

| ErbB-1 (EGFR) Inhibition | DU145 Tumor Cells | Leads to a decrease in VEGF production and release. | Contributes to enhanced antitumor activity. | aacrjournals.org |

| Neutralizing antibodies against EGFR and ErbB-2 | Tumor Cells | Down-regulates VEGF production in vitro and in vivo. | Implies angiogenic implications for signal transduction therapy. | aacrjournals.org |

| Combined EGFR and VEGF signaling blockade | Tumor and Endothelial Cells | Interferes with a molecular feedback loop. | Promotes apoptosis and ablates tumor-induced angiogenesis. | nih.gov |

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. This process is crucial for cancer progression, metastasis, and the development of drug resistance. mednexus.orgfrontiersin.org The EGFR/ErbB family of receptors and their downstream signaling pathways are key regulators of EMT. frontiersin.org

Aberrant activation of EGFR and ErbB-2 can induce EMT, thereby promoting tumor invasion and metastasis. mednexus.orgfrontiersin.org Conversely, inhibiting these pathways can reverse the EMT process. nih.gov Studies have shown that treatment with an EGFR inhibitor can revert mesenchymal-like cancer cells to a more epithelial state. This is often characterized by an increase in the expression of epithelial markers, such as E-cadherin, and a decrease in mesenchymal markers like vimentin, Snail, and Twist. nih.govnih.gov For instance, the EGFR inhibitor gefitinib (B1684475) has been demonstrated to decrease tamoxifen (B1202) resistance, migration, and invasion in breast cancer cells by inhibiting the key EMT transcription factors Snail and Twist. nih.gov

The link between EMT and resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant area of research. mednexus.orgnih.gov In some cases, cancer cells can acquire resistance to EGFR-TKIs by undergoing EMT, even without developing secondary mutations in the EGFR gene. nih.gov This suggests that EMT is a common mechanism of acquired resistance. mednexus.orgnih.gov Therefore, therapeutic strategies that can reverse EMT may be effective in re-sensitizing resistant tumors to EGFR inhibitors. nih.gov For example, targeting the TGF-β pathway, a major inducer of EMT, in conjunction with EGFR inhibition has been explored to prevent this resistance mechanism, although other pathways may also be involved. mednexus.orguni.lu

The table below outlines the effects of EGFR/ErbB-2 inhibition on key markers and characteristics of EMT.

| Inhibitor/Strategy | Cell Type | Effect on E-cadherin | Effect on Vimentin | Effect on EMT Transcription Factors (e.g., Snail, Twist, Zeb1) | Outcome | Reference(s) |

| Gefitinib (EGFR inhibitor) | Tamoxifen-resistant Breast Cancer Cells | Increased | Decreased | Downregulation of Snail and Twist | Decreased migration, invasion, and tamoxifen resistance. | nih.gov |

| Gefitinib and Erlotinib (B232) (EGFR TKIs) | Head and Neck Cancer Cell Lines | Not specified | Not specified | Not specified | Blocked EMT-like phenotypical changes and cell migration. | dundee.ac.uk |

| Hakai Knockdown (downstream of Src/EGFR) | Gefitinib-resistant NSCLC cells | Elevated | Not specified | Not specified | Attenuated stemness and re-sensitized cells to gefitinib. | nih.gov |

| Combined EGFR and TGF-β receptor inhibition | Cancer Cells | Not specified | Not specified | Not specified | Prevents EMT, but may not prevent drug resistance through other mechanisms. | mednexus.orguni.lu |

Preclinical Efficacy Studies of Egfr/erbb 2 Inhibitor 1

In Vitro Studies

Antiproliferative and Cytotoxic Activity in Diverse Cell Line Panels

The antiproliferative and cytotoxic effects of dual EGFR/ErbB-2 inhibitors have been evaluated across a wide range of human cancer cell lines. These inhibitors have demonstrated potent activity against various tumor types, including those of the lung, breast, head and neck, gastric, and colorectal cancers. aacrjournals.orgaacrjournals.org

For instance, one study reported that a novel thiazolyl-pyrazoline based dual inhibitor exhibited promising anti-proliferative activity against lung A549 and breast MCF-7 cancer cell lines. dovepress.com Another study highlighted a pyrazoline-bearing EGFR inhibitor with potent cytotoxic effects against breast (MDA-MB231) and lung (A549) cancer cell lines. dovepress.com A different inhibitor, AST1306, effectively suppressed the proliferation of a panel of human cancer cell lines, with varying IC50 values. plos.org

The cytotoxic activity of some inhibitors has been shown to be selective for cancer cells over normal cell lines. For example, EGFR/HER2-IN-8 displayed potent anticancer activity against HepG2, MCF-7, HCT-116, PC-3, and HeLa cell lines, while showing weak cytotoxicity against the normal WI-38 cell line. medchemexpress.com Similarly, another dual inhibitor demonstrated a selectivity for tumor cell growth inhibition over normal human fibroblast growth inhibition ranging from 10- to over 75-fold. researchgate.net

Below is a table summarizing the in vitro antiproliferative activity of various EGFR/ErbB-2 inhibitors in different cancer cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Citation |

| A549 | Lung | Thiazolyl/pyrazoline hybrid | 10.76 | dovepress.com |

| MCF-7 | Breast | Thiazolyl/pyrazoline hybrid | 8.05 | dovepress.com |

| MCF-7 | Breast | 4-fluorophenyl pyrazole (B372694) derivative | 3.87 | dovepress.com |

| HeLa | Cervical | 4-fluorophenyl quinazoline (B50416) | 1.39 | dovepress.com |

| Calu-3 | Lung | AST1306 | 0.23 | plos.org |

| BT474 | Breast | AST1306 | 0.97 | plos.org |

| HepG2 | Liver | EGFR/HER2-IN-8 | 7.34 | medchemexpress.com |

| HCT-116 | Colorectal | EGFR/HER2-IN-8 | 9.23 | medchemexpress.com |

| PC-3 | Prostate | EGFR/HER2-IN-8 | 18.5 | medchemexpress.com |

Dose-Response and Time-Course Analyses

Dose-response studies have consistently demonstrated that the inhibitory effects of these compounds on cell proliferation and receptor phosphorylation are concentration-dependent. For example, the inhibitor GW2016 inhibited receptor autophosphorylation of EGFR and ErbB-2 in a dose-responsive manner in HN5 and BT474 cell lines. aacrjournals.org Similarly, another inhibitor, afatinib (B358), suppressed PD-L1 protein and mRNA expression in a dose-dependent manner in HER2-amplified cell lines. oncotarget.com

Time-course analyses have revealed the kinetics of inhibition. In a study with the inhibitor AZD8931, a time course after a single dose showed a rapid and sustained inhibition of phospho-EGFR levels in tumor samples. aacrjournals.org Another study investigating the effects of trametinib (B1684009) in OCUM-1 cells showed that phosphorylation levels of EGFR and HER2 increased at 24 and 72 hours after exposure. spandidos-publications.com A comparative time-course analysis of neratinib, lapatinib, and tucatinib (B611992) in SKBR3 cells showed that all three drugs significantly inhibited the activation of EGFR and HER2 at 15 minutes. aacrjournals.org

The table below illustrates the dose-dependent inhibition of cell growth by an EGFR/ErbB-2 inhibitor after a 3-day exposure. aacrjournals.org

| Cell Line | Cancer Type | IC50 (µM) |

| HN5 | Head and Neck | <0.16 |

| A-431 | Vulva | <0.16 |

| BT474 | Breast | <0.16 |

| CaLu-3 | Lung | <0.16 |

| N87 | Gastric | <0.16 |

Efficacy in Cell Lines with Specific EGFR/ErbB-2 Mutations or Overexpression

Dual EGFR/ErbB-2 inhibitors have shown significant efficacy in cell lines characterized by the overexpression of EGFR or ErbB-2, as well as those harboring specific mutations in these receptors. For instance, the inhibitor GW2016 was potent in inhibiting the growth of tumor cell lines overexpressing either EGFR or ErbB-2, such as HN5, A-431, BT474, CaLu-3, and N87. aacrjournals.org Another inhibitor, AST1306, demonstrated greater antiproliferative effects in ErbB-2-overexpressing cell lines. plos.org

These inhibitors are also effective against cell lines with EGFR mutations that confer resistance to first-generation inhibitors. BIBW2992, an irreversible inhibitor, potently suppresses the kinase activity of wild-type and activated EGFR and HER2 mutants, including erlotinib-resistant isoforms. harvard.eduresearchgate.net Similarly, PF00299804 is a potent inhibitor of EGFR-activating mutations as well as the EGFR T790M resistance mutation. aacrjournals.org Studies with lung cancer organoids have also shown that those with a 52MET ERBB2 mutation are sensitive to EGFR/ERBB2 inhibitors. amegroups.org

The table below summarizes the inhibitory activity of BIBW2992 (Afatinib) against various EGFR genotypes. nih.gov

| EGFR Genotype | IC50 (nM) |

| Wild-type | 0.5 |

| L858R | 0.4 |

| L858R/T790M | 10 |

Studies in Primary Cell Cultures and Organoid Models

The efficacy of EGFR/ErbB-2 inhibitors has also been evaluated in more complex preclinical models like primary cell cultures and organoid models, which better recapitulate the tumor microenvironment. For example, the inhibitor GW2016 was tested on normal human foreskin fibroblasts as a negative control to assess its selectivity for tumor cells. aacrjournals.org

Organoid models have emerged as valuable tools for predicting drug responses. Studies have shown that lung cancer organoids with specific ERBB2 mutations are sensitive to EGFR/ERBB2 inhibitors. amegroups.org In pancreatic cancer organoids, a pan-ERBB inhibitor showed synergy with MEK and AKT blockade. aacrjournals.org Furthermore, patient-derived organoids from non-small cell lung cancer have been used to assess the sensitivity to various EGFR-TKIs, highlighting the potential for personalized medicine. frontiersin.org

In Vivo Efficacy in Animal Models

Tumor Growth Inhibition and Regression in Xenograft Models

In vivo studies using xenograft models have consistently demonstrated the antitumor activity of dual EGFR/ErbB-2 inhibitors. These inhibitors have been shown to cause both tumor growth inhibition and, in some cases, complete tumor regression.

For example, oral administration of GW2016 inhibited the growth of HN5 and BT474 tumor xenografts in a dose-responsive manner, with complete inhibition at higher doses. aacrjournals.org Similarly, AST1306 potently suppressed tumor growth in ErbB2-overexpressing adenocarcinoma xenograft models. plos.org The irreversible inhibitor BIBW2992 induced dramatic tumor regression in an A431 epidermoid carcinoma xenograft model and effectively controlled tumor formation in a model expressing the EGFR L858R/T790M mutation. harvard.edu

The table below presents data on the in vivo tumor growth inhibition by various EGFR/ErbB-2 inhibitors in different xenograft models.

| Xenograft Model | Cancer Type | Inhibitor | Outcome | Citation |

| HN5 | Head and Neck | GW2016 | Dose-responsive growth inhibition | aacrjournals.org |

| BT474 | Breast | GW2016 | Dose-responsive growth inhibition | aacrjournals.org |

| SK-OV-3 | Ovarian | AST1306 | Potent tumor growth suppression | plos.org |

| A431 | Epidermoid Carcinoma | BIBW2992 | Dramatic tumor regression | harvard.edu |

| NCI-N87 | Gastric | BIBW2992 | Complete inhibition and regression of large tumors | harvard.edu |

| HCC1954 | Breast | AZD8931 in combination with AZD5363 | Profound tumor regressions | spandidos-publications.com |

Efficacy in Transgenic or Syngeneic Mouse Models

The preclinical efficacy of dual EGFR/ErbB-2 inhibitors has been substantially evaluated in various genetically engineered mouse models (GEMMs) and syngeneic models, which provide a more physiologically relevant tumor microenvironment compared to traditional xenografts. These models have been instrumental in demonstrating the on-target activity and therapeutic potential of this class of inhibitors.

In transgenic mouse models of non-small cell lung cancer (NSCLC) that harbor activating mutations in the EGFR gene, EGFR/ErbB-2 inhibitors have demonstrated significant antitumor effects. For instance, in mice with inducible expression of the oncogenic EGFR L858R mutant, treatment with the irreversible EGFR/ErbB-2 inhibitor afatinib led to a dramatic reduction in lung cancer size, with imaging studies showing over 80% tumor shrinkage within days. nih.gov In a separate study using a constitutive transgenic model of EGFR L858R-driven lung cancer, afatinib treatment completely prevented the development of lung tumors. nih.gov Furthermore, in more complex transgenic models featuring the erlotinib-resistant EGFR L858R/T790M double mutation, the inhibitor BIBW2992 (afatinib) was shown to induce tumor regression. harvard.edumdpi.com This demonstrated the potential of irreversible dual inhibitors to overcome acquired resistance to first-generation EGFR inhibitors.

Transgenic models have also been crucial for evaluating EGFR/ErbB-2 inhibitors in breast cancer. Mouse mammary tumor virus (MMTV)-driven transgenic models, which overexpress either the rat homolog neu or the human HER2/ErbB2 gene, are frequently used. nih.govoatext.com These models have been employed to test the efficacy of dual tyrosine kinase inhibitors like lapatinib. nih.govoatext.com The development of MMTV-human HER2 transgenic mice was a significant step, as it allowed for the in vivo testing of human-specific therapies like the monoclonal antibody trastuzumab, which does not recognize the rat neu protein. nih.gov

Syngeneic models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, are vital for studying the interplay between targeted therapies and the immune system. A syngeneic mouse model of human HER2-positive breast cancer was developed using murine mammary carcinoma cells (4T1.2) engineered to express a truncated, non-immunogenic form of human HER2 (HER2T). nih.gov This model facilitated the evaluation of HER2-targeted therapies in a setting with a functional immune system, demonstrating the utility of such models for assessing complex treatment strategies and immune responses. nih.gov

The table below summarizes the efficacy of EGFR/ErbB-2 inhibitors in representative transgenic and syngeneic mouse models.

| Inhibitor | Mouse Model | Cancer Type | Key Efficacy Findings | Reference |

| Afatinib (BIBW2992) | Inducible EGFR L858R Transgenic | Lung Adenocarcinoma | >80% reduction in lung tumor size. | nih.gov |

| Afatinib (BIBW2992) | Constitutive EGFR L858R Transgenic | Lung Adenocarcinoma | Completely prevented lung cancer development. | nih.gov |

| Afatinib (BIBW2992) | EGFR L858R/T790M Transgenic | Lung Adenocarcinoma | Induced tumor regression. | harvard.edumdpi.com |

| Lapatinib | MMTV-neu Transgenic | Breast Cancer | Efficacy demonstrated as a dual tyrosine kinase inhibitor. | nih.govoatext.com |

| T-DM1 + VSVΔ51 | 4T1.2-HER2T Syngeneic | Breast Cancer | Robust curative efficacy and induction of immunologic memory. | nih.gov |

Pharmacodynamic Biomarker Modulation in Preclinical Tumor Models

Pharmacodynamic (PD) studies are essential in preclinical evaluations to confirm that a drug reaches its intended target and exerts the expected biological effect. For EGFR/ErbB-2 inhibitors, these studies typically involve measuring the phosphorylation status of EGFR, ErbB-2, and key downstream signaling proteins in tumor tissue from treated animals.

Oral administration of the dual inhibitor AEE788 to mice bearing tumors resulted in high and sustained concentrations of the compound within the tumor tissue. aacrjournals.org This was correlated with a prolonged inhibition of both EGFR and ErbB-2 phosphorylation in the tumors, lasting for more than 72 hours. aacrjournals.org This sustained target modulation provided a strong rationale for intermittent dosing schedules in efficacy studies. aacrjournals.org Similarly, in vivo treatment with afatinib was shown to inhibit the phosphorylation of both EGFR and HER2 in a lung carcinoma model. nih.gov

Studies with the inhibitor BIBW2992 (afatinib) in lung cancer models also confirmed potent suppression of EGFR and HER2 kinase activity. harvard.edu In patient-derived xenograft (PDX) models of glioblastoma, the EGFR inhibitor tesevatinib (B1684520) was associated with partial inhibition of EGFR phosphorylation at tyrosine 1068 (Tyr1068). aacrjournals.org This specific phosphorylation site is critical as it serves as a binding site for the adaptor protein GRB2, which activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT. aacrjournals.org

In preclinical models of HER2-driven cancers, the inhibitor zongertinib (B10856216) demonstrated a prominent reduction in HER2 phosphorylation in a xenograft model, providing clear evidence of its on-target activity in vivo. aacrjournals.org The modulation of MAPK pathway activity, a downstream effector of ErbB signaling, was also observed, with a stronger effect at 6 hours post-treatment compared to 2 hours. aacrjournals.org

These studies collectively show that EGFR/ErbB-2 inhibitors effectively modulate their targets and downstream signaling pathways in preclinical tumor models, providing a crucial link between drug exposure and antitumor efficacy.

The table below provides a summary of pharmacodynamic biomarker modulation by EGFR/ErbB-2 inhibitors in preclinical tumor models.

| Inhibitor | Tumor Model | Biomarker | Observed Modulation | Reference |

| AEE788 | Various Xenografts | p-EGFR, p-ErbB2 | Inhibition of phosphorylation for >72 hours in tumor tissue. | aacrjournals.org |

| Afatinib (BIBW2992) | Lung Carcinoma Xenograft | p-EGFR, p-HER2 | Inhibition of receptor phosphorylation in vivo. | nih.gov |

| Tesevatinib | Glioblastoma PDX | p-EGFR (Tyr1068) | Partial inhibition of EGFR phosphorylation. | aacrjournals.org |

| Zongertinib | NSCLC Xenograft (PC-9 EGFRKO,HER2YVMA) | p-HER2 | Prominent reduction in HER2 phosphorylation at 2, 6, and 24 hours. | aacrjournals.org |

| Zongertinib | NSCLC Xenograft (PC-9 EGFRKO,HER2YVMA) | MAPK Pathway Activity Score | Pronounced modulation, strongest at 6 hours post-treatment. | aacrjournals.org |

Intrinsic Resistance Mechanisms

Intrinsic or primary resistance refers to the lack of response to EGFR/ErbB-2 inhibitors from the outset of therapy. This can be attributed to several pre-existing molecular and cellular characteristics of the tumor. nih.gov

Tumor cells can possess alternative signaling pathways that are already active and can compensate for the inhibition of the EGFR/ErbB-2 pathway. This allows the cancer cells to continue to proliferate and survive despite treatment with an EGFR/ErbB-2 inhibitor.

MET: The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), can activate downstream signaling pathways like PI3K-AKT, providing a bypass to EGFR inhibition. oaepublish.comd-nb.info Increased HGF expression can also contribute to resistance by activating the MET-PI3K-AKT axis. oncotarget.comoncotarget.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) pathway can also mediate intrinsic resistance. Activation of IGF-1R can sustain signaling through the PI3K/AKT and MAPK pathways, even when EGFR is blocked. oaepublish.comoncotarget.comnih.gov

FGFR: Fibroblast growth factor receptor (FGFR) signaling has been identified as another bypass mechanism. oaepublish.comnih.gov An autocrine loop involving FGF2 and FGFR1 can lead to resistance. nih.gov

KRAS: Mutations in the KRAS gene, which is downstream of EGFR, can lead to constitutive activation of the MAPK pathway, rendering the cells independent of EGFR signaling for their growth and survival. oaepublish.com

Table 1: Pre-existing Bypass Signaling Pathways in Intrinsic Resistance

| Pathway | Mechanism | Key Molecules |

|---|---|---|

| MET | Activation of alternative receptor tyrosine kinase signaling | MET, HGF |

| IGF-1R | Activation of alternative receptor tyrosine kinase signaling | IGF-1R, IGF-1, IGF-2 |

| FGFR | Activation of alternative receptor tyrosine kinase signaling | FGFR1, FGF2 |

| KRAS | Constitutive activation of downstream signaling | KRAS |

Certain mutations in the EGFR or ErbB-2 genes themselves can confer primary resistance to inhibitors. A notable example is the presence of insertion mutations in exon 20 of the EGFR gene. researchgate.netamegroups.org These mutations account for a significant portion of EGFR mutations and are associated with de novo resistance to many EGFR tyrosine kinase inhibitors (TKIs). researchgate.netfrontiersin.org The structural changes caused by these insertions can hinder the effective binding of the inhibitor to the ATP-binding pocket of the kinase domain. researchgate.netfrontiersin.org While most exon 20 insertions lead to resistance, the sensitivity to TKIs can vary depending on the specific location and type of insertion. frontiersin.orgnih.gov

Tumors are often composed of a heterogeneous population of cells with varying genetic and phenotypic characteristics. d-nb.info This pre-existing diversity means that a subpopulation of cells may already possess resistance mechanisms. frontiersin.org Phenotypic plasticity allows cancer cells to switch between different states, such as an epithelial-to-mesenchymal transition (EMT). aacrjournals.orgnih.gov Cells that undergo EMT can exhibit reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors. aacrjournals.orgfrontiersin.org This plasticity can be driven by both genetic and epigenetic factors, contributing to the dynamic nature of tumor resistance. nih.govresearchgate.net

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that initially respond to treatment with an EGFR/ErbB-2 inhibitor but subsequently progress. This occurs due to the selection and expansion of cancer cells that have developed new mechanisms to overcome the drug's effects.

The most common mechanism of acquired resistance to first- and second-generation EGFR inhibitors is the development of a secondary mutation in the EGFR gene itself.

T790M: This "gatekeeper" mutation, located in exon 20, is the most frequent cause of acquired resistance, accounting for approximately 50-60% of cases. nih.govnih.govaacrjournals.org The T790M mutation increases the affinity of the EGFR kinase for ATP, which reduces the binding potency of competitive inhibitors. oncotarget.comnih.gov It can also arise in the context of resistance to inhibitors targeting exon 20 insertions. dovepress.com

C797S: This mutation, located in exon 20, is a key mechanism of resistance to third-generation irreversible EGFR inhibitors. nih.govnih.gov The C797S mutation replaces the cysteine residue that these inhibitors covalently bind to, thereby preventing their inhibitory action. nih.govnih.gov The allelic context of the C797S mutation (whether it is on the same or a different allele as the T790M mutation) can influence subsequent treatment strategies. aacrjournals.orgbiomolther.org

Table 2: Key On-Target Secondary Mutations in Acquired Resistance

| Mutation | Location | Mechanism of Resistance | Resistant To |

|---|---|---|---|

| T790M | EGFR Exon 20 | Increases ATP affinity, reducing inhibitor binding. | First and Second-Generation EGFR inhibitors. nih.govnih.gov |

| C797S | EGFR Exon 20 | Prevents covalent binding of irreversible inhibitors. | Third-Generation EGFR inhibitors. nih.govnih.gov |

Similar to intrinsic resistance, the activation of bypass signaling pathways is a significant mechanism of acquired resistance.

MET Amplification: An increase in the copy number of the MET gene is a well-established mechanism of acquired resistance, occurring in about 5-15% of cases of resistance to first- and second-generation EGFR inhibitors. nih.govaacrjournals.org MET amplification can also be a mechanism of resistance to third-generation inhibitors. amegroups.orgamegroups.org This leads to the overproduction of the MET receptor, which can then drive downstream signaling independently of EGFR. aacrjournals.orgmdpi.com

HER2 (ErbB-2) Amplification: Amplification of the ERBB2 gene, which encodes the HER2 receptor, is another important bypass track, found in approximately 10-15% of patients with acquired resistance to EGFR TKIs. oncotarget.comnih.gov The increased expression of HER2 allows for continued signaling and cell proliferation despite the inhibition of EGFR. amegroups.org

Mechanisms of Resistance to Egfr/erbb 2 Inhibitor 1

EGFR-Independent Resistance Mechanisms

Even when an EGFR/ErbB-2 inhibitor effectively blocks its intended targets, cancer cells can survive by activating signaling pathways downstream of these receptors. This makes the upstream inhibition irrelevant. The two principal signaling cascades that are frequently altered to confer resistance are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. oncotarget.comnih.gov Aberrant activation of these pathways allows them to operate independently of EGFR/ErbB-2, thus providing the cell with the necessary signals for proliferation and survival. oncotarget.comnih.gov

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that regulates cell growth, survival, and metabolism. Its activation is a common mechanism of resistance to EGFR/ErbB-2 inhibitors. amegroups.org Research indicates that genetic alterations that constitutively activate this pathway can uncouple it from EGFR control. These alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations or deletions in the PTEN gene, a tumor suppressor that negatively regulates the pathway. scienceopen.comfrontiersin.orgnih.gov

Studies have quantified the prevalence of these alterations in tumors that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). In a cohort of non-small cell lung cancer (NSCLC) patients with acquired resistance to EGFR TKIs, approximately 14.9% were found to have at least one genetic alteration in the PI3K/Akt/mTOR pathway. nih.govresearchgate.net These mutations can coexist with other known resistance mechanisms, potentially complicating subsequent treatment strategies. amegroups.orgnih.gov The HER2/ErbB-3 heterodimer is known to be a particularly potent activator of the PI3K/Akt pathway. nih.gov

Table 1: Frequency of PI3K/Akt/mTOR Pathway Alterations in EGFR TKI-Resistant Tumors

| Gene Altered | Type of Alteration | Reported Frequency in Resistant Tumors | Key Findings | References |

| PIK3CA | Activating Mutations, Gene Amplification | 9.5% - 10.1% | Mutations frequently coexist with primary EGFR mutations and can emerge after TKI treatment. They are a recognized mechanism of resistance. | amegroups.orgscienceopen.comresearchgate.net |

| PTEN | Loss-of-Function Mutations, Deletions | 5.5% | Loss of this tumor suppressor leads to uncontrolled PI3K signaling and is associated with resistance to HER2-targeted therapies. | amegroups.orgfrontiersin.orgresearchgate.net |

| AKT1 | Activating Mutations | 0.6% - 0.9% | A less common but direct way to activate the pathway downstream of PI3K, contributing to TKI resistance. | amegroups.orgresearchgate.net |

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is centrally involved in regulating cell proliferation, differentiation, and survival. oncotarget.comnih.gov Similar to the PI3K pathway, the acquisition of mutations in key components of this cascade can lead to its constitutive activation, thereby bypassing the need for upstream signals from EGFR or ErbB-2. oncotarget.comnih.gov

The most well-documented alterations include activating mutations in the KRAS and BRAF genes. scienceopen.comnih.govpnas.org While KRAS mutations are a well-established cause of primary (intrinsic) resistance to anti-EGFR antibody therapies, they have also been identified, albeit less frequently, as a mechanism of acquired resistance to TKIs. pnas.orgmdpi.com Activating BRAF mutations, such as the V600E substitution, have been found in approximately 1% of lung cancer patients with acquired resistance to EGFR TKIs. pnas.org Other less common mechanisms include mutations in NRAS, amplification of the MAPK1 gene (which codes for ERK2), and reduced expression of the NF1 tumor suppressor, which normally acts to inactivate RAS. oncotarget.comscienceopen.comnih.govpnas.orgaacrjournals.org

Table 2: Key Alterations in the RAS/RAF/MEK/ERK Pathway Conferring Resistance

| Gene/Protein Altered | Type of Alteration | Mechanism of Resistance | References |

| KRAS / NRAS | Activating Mutations | Constitutive activation of RAS maintains downstream ERK signaling despite EGFR inhibition. | nih.govpnas.orgmdpi.com |

| BRAF | Activating Mutations (e.g., V600E) | Constitutive activation of the RAF kinase, which signals independently of RAS and upstream receptors. | scienceopen.comnih.govpnas.org |

| MAPK1 (ERK2) | Gene Amplification | Overexpression of ERK2 can drive proliferation in a manner that is resistant to upstream inhibitors. | oncotarget.comaacrjournals.org |

| NF1 (Neurofibromin) | Reduced Expression / Loss-of-Function | Failure to inactivate RAS leads to sustained, low-level activation of the MEK/ERK pathway. | scienceopen.comnih.gov |

A sophisticated mechanism of resistance involves the tumor's ability to overproduce and secrete growth factor ligands that bind to the ErbB family of receptors. bohrium.comtandfonline.compnas.org This overproduction can establish a powerful autocrine (acting on the same cell) or paracrine (acting on nearby cells) signaling loop. This loop can reactivate the very pathways the inhibitor is designed to suppress, often by utilizing alternative receptors within the ErbB family that are not targeted or are less potently inhibited. oup.comcancernetwork.com

A primary example of this phenomenon is the upregulation of Neuregulin-1 (NRG1), also known as Heregulin. aacrjournals.orgoncotarget.com NRG1 is the main ligand for ErbB-3 and ErbB-4. pnas.org While ErbB-3 has minimal to no intrinsic kinase activity, it is a potent signaling partner. When bound by NRG1, ErbB-3 forms powerful heterodimers with other receptors, most notably ErbB-2. nih.govspandidos-publications.com This NRG1-driven ErbB-2/ErbB-3 signaling complex can robustly reactivate the PI3K/Akt pathway, providing a potent survival signal that circumvents the blockade of EGFR. oncotarget.comspandidos-publications.comnih.gov This mechanism has been identified as a source of resistance to both TKI and antibody-based therapies in various cancers, including breast, head and neck, and prostate cancer. oncotarget.comspandidos-publications.comnih.gov

Beyond NRG1, the increased secretion of EGFR-specific ligands such as Transforming Growth Factor-alpha (TGF-α) and Heparin-binding EGF-like growth factor (HB-EGF) can also contribute to resistance. pnas.orgoup.com By increasing the local concentration of these ligands, the tumor can create a scenario where the inhibitor is outcompeted, leading to the reactivation of EGFR or the formation of resistant heterodimer pairs. pnas.orgoup.com Studies have shown that the development of resistance can be correlated with a dynamic shift in the expression profile of multiple EGF-like ligands. spandidos-publications.com

Table 3: Ligand-Mediated Autocrine Loops in Resistance to EGFR/ErbB-2 Inhibition

| Ligand(s) | Primary Receptor(s) Activated | Consequence of Upregulation | Associated Cancer Types (in resistance context) | References |

| Neuregulin-1 (NRG1) / Heregulin (HRG) | ErbB-3, ErbB-4 | Creates a potent autocrine loop that activates ErbB-2/ErbB-3 heterodimers, leading to strong PI3K/Akt pathway reactivation. | Breast, Head & Neck, Prostate, Lung, Colorectal | oncotarget.comspandidos-publications.comnih.govnih.gov |

| Transforming Growth Factor-alpha (TGF-α) | EGFR (ErbB-1) | Overexpression helps overcome competitive inhibition of EGFR, sustaining downstream signaling. | Breast, Pancreatic | pnas.orgoup.com |

| Heparin-binding EGF-like growth factor (HB-EGF) | EGFR (ErbB-1) | Increased autocrine production contributes to resistance against both chemotherapy and targeted therapies by activating EGFR. | Breast, Pancreatic | pnas.orgspandidos-publications.com |

| Epidermal Growth Factor (EGF), Amphiregulin (AR), Betacellulin (BTC) | EGFR (ErbB-1) | Rapid upregulation of a panel of EGFR ligands can collectively contribute to overcoming receptor blockade. | Lung, Prostate | spandidos-publications.com |

Strategies to Overcome Resistance and Enhance Efficacy of Egfr/erbb 2 Inhibitor 1

Rational Combination Therapies (Preclinical Focus)

Preclinical research highlights the potential of combining EGFR/ErbB-2 inhibitor-1 with other agents to enhance its anticancer effects and overcome resistance. These strategies aim to block compensatory signaling pathways that emerge during treatment.

Dual or Pan-ErbB Family Blockade (e.g., with antibodies or other TKIs)

The rationale for dual or pan-ErbB family blockade stems from the intricate signaling network of the ErbB receptor family, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). nih.gov Co-expression of multiple ErbB receptors can lead to a more aggressive tumor phenotype. nih.gov When one receptor is inhibited, cancer cells can compensate by upregulating other family members, leading to treatment resistance. embopress.org

Preclinical studies have demonstrated the synergistic effects of combining this compound with antibodies targeting EGFR or HER2. For instance, the combination of afatinib (B358), an irreversible pan-ErbB inhibitor, with the anti-EGFR antibody cetuximab showed significant tumor shrinkage in mouse xenograft models of non-small-cell lung cancer (NSCLC) harboring both activating EGFR mutations and the resistant T790M mutation. aacrjournals.orgtandfonline.com This combination was more effective than either drug alone. aacrjournals.org Similarly, combining afatinib with the anti-HER2 antibody trastuzumab proved more effective at inhibiting the proliferation of breast cancer cell lines, including those resistant to other targeted therapies, than either agent individually. tandfonline.com

The combination of different tyrosine kinase inhibitors (TKIs) is another approach. Preclinical models have shown that combining first-generation EGFR TKIs like erlotinib (B232) with antibodies against both EGFR (cetuximab) and HER2 (trastuzumab) can prevent the emergence of resistance. embopress.orgembopress.org This triple combination led to the downregulation of EGFR and HER2, as well as other resistance-conferring receptors like AXL and MET. aacrjournals.orgembopress.org Furthermore, the combination of the irreversible pan-ErbB inhibitor dacomitinib (B1663576) with trastuzumab has shown synergistic effects in preclinical models. amegroups.com

These combinations often result in a more comprehensive shutdown of ErbB signaling pathways, leading to enhanced apoptosis and inhibition of cell proliferation. embopress.orgembopress.org The table below summarizes key preclinical findings for dual or pan-ErbB family blockade strategies involving this compound.

Preclinical Data on Dual or Pan-ErbB Family Blockade with this compound

| Combination Agent(s) | Cancer Model | Key Preclinical Findings |

| Cetuximab (anti-EGFR antibody) | NSCLC xenografts (L858R/T790M) | Dramatic tumor shrinkage; synergistic effect. aacrjournals.orgtandfonline.com |

| Trastuzumab (anti-HER2 antibody) | Breast cancer cell lines | More effective inhibition of cell proliferation than single agents. tandfonline.com |

| Cetuximab and Trastuzumab | NSCLC patient-derived xenografts | Prevented emergence of resistance to first-line TKIs. embopress.orgembopress.org |

| Dacomitinib (pan-ErbB TKI) and Trastuzumab | Gastric cancer models | Synergistic effect observed. amegroups.com |

Combination with Inhibitors of Bypass/Alternative Pathways (e.g., MET, PI3K/Akt/mTOR, MEK/ERK)

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that bypass the blocked ErbB receptors. Key among these are the MET, PI3K/Akt/mTOR, and MEK/ERK pathways. nih.gov Preclinical studies have shown that combining this compound with inhibitors of these bypass pathways can restore or enhance treatment efficacy.

MET Pathway: Amplification of the MET receptor tyrosine kinase is a known mechanism of resistance to EGFR inhibitors. Preclinical models have demonstrated that combining an EGFR TKI with a MET inhibitor can overcome this resistance. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and can be activated independently of EGFR. mdpi.com Preclinical evidence suggests that inhibiting the PI3K/Akt pathway can sensitize cancer cells to EGFR inhibitors. mdpi.comunclineberger.org For example, in triple-negative breast cancer (TNBC) models, combining inhibitors of the PI3K-Akt pathway with a dual EGFR/HER3 inhibitor led to durable tumor stasis. unclineberger.org Some studies have shown that resistance to MEK inhibitors can be conferred by mutations that activate the PI3K/Akt/mTOR pathway. oncotarget.com

MEK/ERK Pathway: The MEK/ERK pathway is a downstream component of the RAS-RAF signaling cascade, which can also be activated as a resistance mechanism. mdpi.com In some preclinical models, combining an EGFR inhibitor with a MEK inhibitor has shown synergistic anti-cancer effects. mdpi.com However, in some cases, resistance to MEK inhibitors has been observed in cells with EGFR mutations, potentially due to the activation of the PI3K/Akt/mTOR pathway. oncotarget.com The dual inhibition of both the MEK and PI3K pathways has been shown to be an effective strategy to overcome acquired resistance to EGFR-TKIs in NSCLC cell lines, effective against resistance mechanisms like MET amplification and the T790M mutation. nih.gov

The following table summarizes preclinical findings for combining this compound with inhibitors of bypass pathways.

Preclinical Data on Combining this compound with Bypass Pathway Inhibitors

| Bypass Pathway Inhibitor | Cancer Model | Key Preclinical Findings |

| MET Inhibitor | NSCLC with acquired resistance | Overcame MET-amplification-mediated resistance. nih.gov |

| PI3K/Akt Inhibitor | Triple-Negative Breast Cancer (TNBC) | Synergistic reduction in cell proliferation and tumor growth. unclineberger.org |

| MEK Inhibitor | Triple-Negative Breast Cancer (TNBC) | Enhanced anti-proliferative and anti-clonogenic effects when combined with EGFR and AKT inhibitors. mdpi.com |

| MEK and PI3K Inhibitors | EGFR-TKI-resistant NSCLC | Synergistically inhibited cell growth in vitro and in vivo. nih.gov |

Combination with Other Modalities (e.g., preclinical chemotherapy, radiotherapy, immunotherapy modulators)

Combining this compound with traditional cancer therapies like chemotherapy and radiotherapy, as well as with emerging immunotherapies, is an area of active preclinical investigation. nih.govnih.gov

Chemotherapy: Preclinical studies have shown that EGFR inhibitors can potentiate the cytotoxic effects of chemotherapy agents. cancernetwork.com The combination of dacomitinib with chemotherapeutic agents like 5-FU and cisplatin (B142131) has demonstrated synergistic effects in preclinical settings. amegroups.com

Radiotherapy: The overexpression of EGFR is linked to radioresistance. nih.gov Preclinical research indicates that EGFR inhibitors can enhance the efficacy of radiotherapy by inhibiting DNA repair and promoting apoptosis in cancer cells. nih.govnih.gov

Immunotherapy: There is a preclinical rationale for combining ErbB inhibitors with immunotherapy. Activation of the EGFR pathway can lead to the upregulation of the immune checkpoint protein PD-L1, which helps tumors evade the immune system. tandfonline.com By inhibiting EGFR, it may be possible to reduce PD-L1 expression and enhance the anti-tumor immune response. scienceopen.com Preclinical studies have shown that EGFR-TKIs can reduce the expression of PD-1 and PD-L1 in NSCLC cell lines. scienceopen.com Furthermore, some EGFR inhibitors have been shown to enhance the antigenicity of cancer cells, making them more recognizable to the immune system. scienceopen.com However, there is a need for more preclinical data to fully support the synergistic activity of afatinib with anti-PD-1 antibodies. tandfonline.com

The table below provides a summary of preclinical findings for these combination strategies.

Preclinical Data on Combining this compound with Other Modalities

| Combination Modality | Cancer Model | Key Preclinical Findings |

| Chemotherapy (5-FU, cisplatin) | Gastric cancer | Synergistic anti-tumor effect with dacomitinib. amegroups.com |

| Radiotherapy | NSCLC cell lines | Synergistic anti-cancer effect, attenuated cell survival. nih.gov |

| Immunotherapy (PD-1/PD-L1 blockade) | NSCLC cell lines | EGFR-TKIs reduced expression of PD-1 and PD-L1. scienceopen.com |

Development of Next-Generation Inhibitors Targeting Resistant Mutants

The emergence of resistance mutations, such as the T790M "gatekeeper" mutation in the EGFR gene, is a major challenge in cancer therapy. dovepress.com This has spurred the development of next-generation inhibitors specifically designed to target these resistant mutants.

Third-generation EGFR TKIs have been developed to be highly selective for both the activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. dovepress.comnih.gov This selectivity aims to improve efficacy against resistant tumors and reduce the toxicities associated with inhibiting wild-type EGFR. nih.gov Preclinical studies have shown that these third-generation inhibitors are more active than first-generation inhibitors in NSCLC cell lines with T790M mutations. dovepress.com

Fourth-generation inhibitors are now in development to tackle resistance to third-generation TKIs, which can be caused by mutations like C797S. mdpi.com One such example, BLU-945, is a potent and reversible inhibitor active against EGFR with resistance mutations (T790M ± C797S) while sparing the wild-type receptor. mdpi.com Preclinical studies demonstrated its ability to block the growth of cell line xenografts and patient-derived xenografts expressing mutant EGFR, both as a single agent and in combination with other TKIs. mdpi.com

The table below highlights some of the next-generation inhibitors and their preclinical activity against resistant mutants.

Next-Generation EGFR/ErbB-2 Inhibitors Targeting Resistant Mutants (Preclinical Data)

| Inhibitor | Generation | Targeted Mutations | Key Preclinical Findings |

| Afatinib | Second | Activating EGFR, T790M (less potent) | Antitumor efficacy in EGFR L858R/T790M double-mutant cancers. dovepress.com |

| Dacomitinib | Second | EGFR, HER2, HER4 | More effective at suppressing cell proliferation than gefitinib (B1684475) in some lung cancer models. dovepress.com |

| Neratinib | Second | EGFR, HER2, HER4 | More effective at suppressing cell proliferation than gefitinib in lung cancer cells with both activating and T790M mutations. dovepress.com |

| Osimertinib | Third | Activating EGFR, T790M | Effective against HER2-mediated resistance in EGFR exon 19 deletion with HER2 overexpression models. amegroups.org |

| Rociletinib | Third | Activating EGFR, T790M | Minimal activity against wild-type EGFR in preclinical studies. nih.gov |

| Nazartinib | Third | Activating EGFR, T790M | Specifically targets mutant EGFR while sparing wild-type. nih.gov |

| BLU-945 | Fourth | T790M ± C797S | Blocked growth of cell line xenografts and patient-derived xenografts with mutant EGFR. mdpi.com |

Sequential Treatment Strategies in Preclinical Models

The optimal sequencing of different generations of EGFR/ErbB-2 inhibitors is a critical question being explored in preclinical models. The goal is to maximize the duration of response and delay the onset of resistance.

One strategy involves initiating treatment with a first- or second-generation TKI and then switching to a next-generation inhibitor upon the development of resistance. For example, a preclinical study examined a sequential strategy where tumors that progressed on a first-generation TKI, and then on afatinib, were subsequently treated with the addition of cetuximab. amegroups.org

However, an alternative approach gaining traction in preclinical studies is the upfront use of combination therapies to preempt resistance. embopress.orgembopress.org Simulating first-line treatment in patient-derived xenograft models, researchers found that combining a TKI with antibodies against EGFR and HER2 from the outset was uniformly superior to monotherapy and could prevent the emergence of resistance. embopress.orgembopress.org This suggests that an initial, more aggressive combination strategy might be more effective than a sequential "whack-a-mole" approach where treatments are changed only after resistance develops. embopress.org

Further preclinical research is needed to define the most effective sequencing and combination strategies to improve long-term outcomes for patients with tumors driven by EGFR and ErbB-2.

Computational and Structural Biology Insights into Egfr/erbb 2 Inhibitor 1

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of inhibitors to their protein targets.

Molecular docking studies have been employed to predict the binding modes of various inhibitors within the ATP-binding site of EGFR and HER2. nih.govnih.govtandfonline.comdovepress.comrsc.org These studies help in understanding the binding affinity and interaction patterns of the inhibitor with key amino acid residues. For instance, docking analyses have revealed that inhibitors can form stable complexes with EGFR, with key interactions often involving residues like Lys721 and Met769. bohrium.com In some cases, docking scores for novel compounds have been shown to be comparable to or even better than those of established inhibitors like Erlotinib (B232) and Lapatinib. nih.govdovepress.com

Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the interactions over time. nih.govdovepress.comtandfonline.com MD simulations, often performed for nanosecond-long timeframes, can confirm the stability of the inhibitor within the binding pocket and refine the understanding of its interaction with the receptor. bohrium.comtandfonline.com These simulations have been used to study the conformational changes in both the inhibitor and the protein upon binding, providing insights into the dynamic nature of the complex. acs.org For example, MD simulations have shown that certain inhibitors can maintain stable hydrogen bonding interactions with both EGFR and VEGFR2 over the simulation period. nih.gov